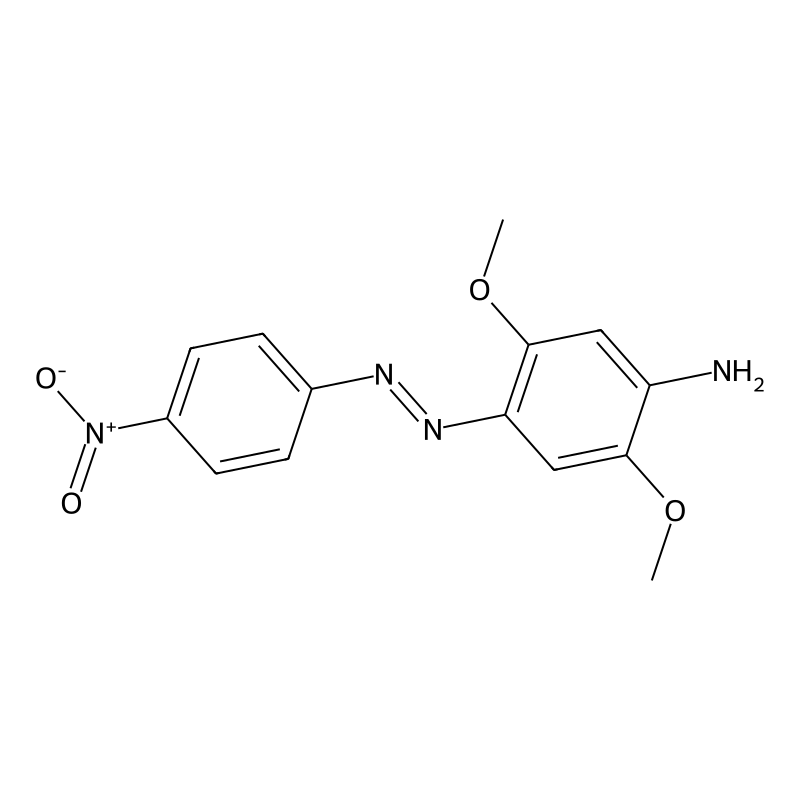

2,5-Dimethoxy-4-(4-nitrophenylazo)aniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2,5-Dimethoxy-4-(4-nitrophenylazo)aniline is an organic compound with the chemical formula . It is characterized by the presence of two methoxy groups at the 2 and 5 positions of the aromatic ring, a nitro group at the para position relative to the azo linkage, and an aniline moiety. This compound is notable for its vibrant color, which is attributed to the extensive conjugation within its structure, making it useful in various applications, particularly in dyeing processes.

Types of Reactions- Oxidation: The nitro group in 2,5-Dimethoxy-4-(4-nitrophenylazo)aniline can undergo reduction to form corresponding amines.

- Reduction: The azo group can be reduced to form hydrazo compounds.

- Substitution: The aromatic rings can participate in electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions- Oxidation: Potassium permanganate and chromium trioxide are commonly used oxidizing agents.

- Reduction: Sodium dithionite or hydrogen gas with a catalyst are typical reducing agents.

- Substitution: Electrophilic reagents like nitric acid or sulfuric acid are employed under controlled conditions.

Major Products- Oxidation: Formation of nitroaniline derivatives.

- Reduction: Formation of hydrazo compounds and amines.

- Substitution: Formation of substituted aromatic compounds.

- Oxidation: Potassium permanganate and chromium trioxide are commonly used oxidizing agents.

- Reduction: Sodium dithionite or hydrogen gas with a catalyst are typical reducing agents.

- Substitution: Electrophilic reagents like nitric acid or sulfuric acid are employed under controlled conditions.

Major Products- Oxidation: Formation of nitroaniline derivatives.

- Reduction: Formation of hydrazo compounds and amines.

- Substitution: Formation of substituted aromatic compounds.

While 2,5-Dimethoxy-4-(4-nitrophenylazo)aniline itself is not directly used as a pharmaceutical agent, its derivatives are being explored for potential pharmacological activities. These include:

- Antimicrobial Properties: Some derivatives show promise against bacterial infections.

- Anticancer Activity: Research indicates that certain azo compounds may possess anticancer properties due to their ability to interact with cellular components and DNA.

Additionally, this compound serves as a staining agent in biological research due to its vivid color, aiding in the visualization of cellular components under microscopy.

The synthesis of 2,5-Dimethoxy-4-(4-nitrophenylazo)aniline typically involves:

- Diazotization: 4-Nitroaniline is treated under acidic conditions to form a diazonium salt.

- Coupling Reaction: The diazonium salt is then reacted with 2,5-dimethoxyaniline in a basic medium to yield the target azo compound.

In industrial settings, optimization of reaction conditions such as temperature and pH enhances yield and purity. Techniques like continuous flow reactors can improve efficiency during large-scale production .

2,5-Dimethoxy-4-(4-nitrophenylazo)aniline has several applications:

- Dye Industry: Primarily used for dyeing textiles due to its stability and colorfastness on various fabrics including cotton and wool.

- Organic Synthesis: Acts as a precursor in synthesizing more complex organic molecules.

- Biological Research: Utilized as a staining agent for visualizing biological specimens.

Several compounds share structural similarities with 2,5-Dimethoxy-4-(4-nitrophenylazo)aniline. Here are a few notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2,5-Dimethoxy-4-(4-nitrophenylazo)phenol | Similar azo structure but contains a phenolic hydroxyl group | Increased reactivity due to hydroxyl group |

| 4-(4-Nitrophenylazo)aniline | Lacks methoxy groups | Simpler structure; less soluble |

| 2-Amino-5-methoxy-4-(4-nitrophenylazo)aniline | Contains an amino group instead of methoxy | Different reactivity profile |

Uniqueness

The unique features of 2,5-Dimethoxy-4-(4-nitrophenylazo)aniline arise from its methoxy substituents at the 2 and 5 positions on the aromatic ring. These groups enhance solubility and stability compared to other similar azo compounds. Furthermore, the para nitro group contributes significantly to its vibrant color and reactivity profile .